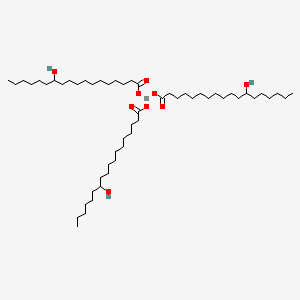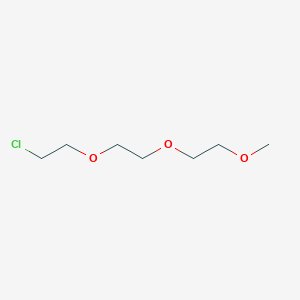
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane
Descripción general
Descripción
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CEMEE) is an organic compound belonging to the class of alkyl ethers. It is a colorless liquid with a sweet, ether-like odor and is used in a variety of applications, from pharmaceuticals to industrial solvents. CEMEE is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Selective Lead(II) Extraction
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane has been studied in the context of selective extraction of lead(II) ions. Research demonstrates the use of acyclic polyether dicarboxylic acids, possessing pseudo-18-crown-6 frameworks, for this purpose. These compounds, including derivatives of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, exhibit enhanced selectivity for lead(II) over copper(II) ions, indicating potential applications in environmental remediation and recycling processes (Hayashita et al., 1999).
Dehydrohalogenation of Ethyl Halides
The compound has been involved in studies focusing on the dehydrohalogenation of ethyl halides. These studies examine the kinetics of the decomposition of ethyl halides, including chloroethane and 1-chloro-2-methoxyethane, using computational methods. The findings are relevant to understanding reaction mechanisms and designing more efficient chemical processes (Ahubelem et al., 2014).
Infrared Spectroscopy Studies
Infrared spectroscopic studies have utilized variants of this compound, such as 1-methoxy-2-(methylthio)ethane, to investigate intramolecular interactions. These studies provide valuable insights into the structural dynamics and chemical bonding in such molecules, contributing to a deeper understanding of molecular behavior (Yoshida, 1997).
Organometallic Chemistry
The compound's derivatives have been studied in organometallic chemistry, particularly in reactions involving the exchange of chloro and ethoxy groups. Such studies contribute to the field of organosilicon chemistry, providing insights into the mechanisms of substituent exchange reactions, which are crucial for the synthesis of various organometallic compounds (Suryanarayanan et al., 1973).
Photocatalytic Conversion of Methane to Ethylene
The role of alkoxy intermediates, including methoxy and ethoxy, in the photocatalytic conversion of methane to ethylene has been explored. This research is significant for developing novel methods for converting methane, a major greenhouse gas, into more valuable chemicals using photocatalysis (Jiang et al., 2020).
Propiedades
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLURYTHKQUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338244 | |
| Record name | 1-chloro-3,6,9-trioxadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane | |
CAS RN |
52995-76-3 | |
| Record name | 1-chloro-3,6,9-trioxadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

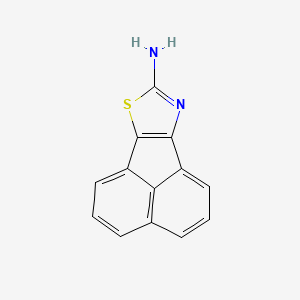
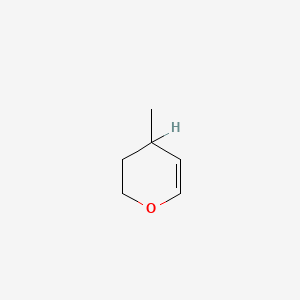
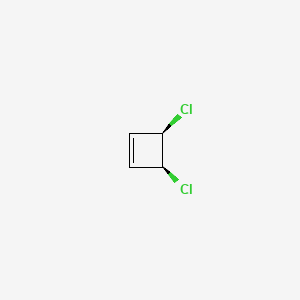

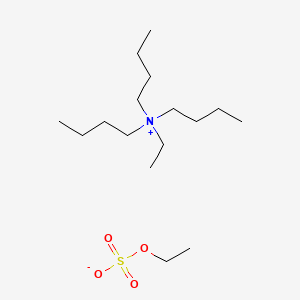
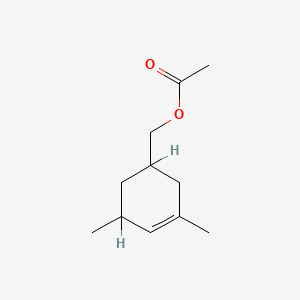
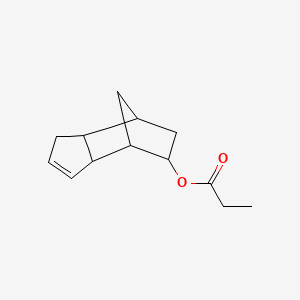
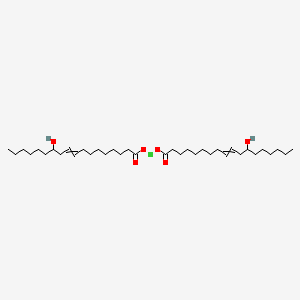
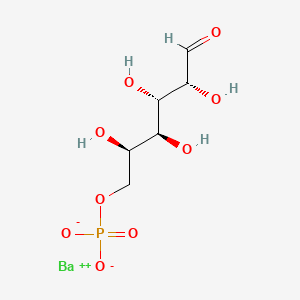
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
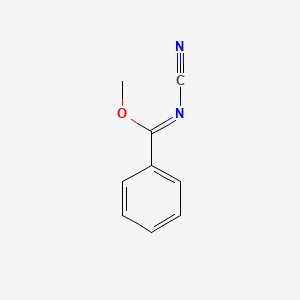
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)
